1-(4-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one
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Overview
Description
1-(4-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one is an organic compound that belongs to the class of ketones It features a phenyl ring substituted with a methyl group at the para position and a pyrrolidine ring attached to the ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzaldehyde and pyrrolidine.
Formation of Intermediate: The 4-methylbenzaldehyde undergoes a condensation reaction with pyrrolidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(4-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)-2-(pyrrolidin-2-YL)propan-1-one: Similar structure with an additional carbon in the ethanone backbone.
1-(4-Methylphenyl)-2-(pyrrolidin-2-YL)butan-1-one: Similar structure with two additional carbons in the ethanone backbone.
Uniqueness
1-(4-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one is unique due to its specific combination of a phenyl ring with a methyl group and a pyrrolidine ring attached to the ethanone backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H17NO |
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Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C13H17NO/c1-10-4-6-11(7-5-10)13(15)9-12-3-2-8-14-12/h4-7,12,14H,2-3,8-9H2,1H3 |
InChI Key |
XSFMTRWUIIEIBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2CCCN2 |
Origin of Product |
United States |
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